molecular formula C8H7ClN2O B055093 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 124841-32-3

4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B055093
CAS No.: 124841-32-3
M. Wt: 182.61 g/mol
InChI Key: XPHKQYVZUACFRF-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-2-methylbenzene-1,2-diamine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

4-Chloro-2-methyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

    2-Methyl-1H-benzo[d]imidazol-5-ol: Lacks the chlorine atom at the 4-position.

    4-Chloro-1H-benzo[d]imidazol-5-ol: Lacks the methyl group at the 2-position.

    4-Chloro-2-methyl-1H-benzo[d]imidazole: Lacks the hydroxyl group at the 5-position.

Uniqueness: The presence of both the chlorine atom at the 4-position and the methyl group at the 2-position, along with the hydroxyl group at the 5-position, makes 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol unique. These substituents contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-chloro-2-methyl-1H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-10-5-2-3-6(12)7(9)8(5)11-4/h2-3,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHKQYVZUACFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 1.50 g (7.63 mmol) 4-chloro-5-methoxy-2-methyl-1H-benzo[d]imidazole and 11.20 g (0.10 mol) pyridine hydrochloride were stirred for 15 min at a bath temperature of 180° C. The reaction mixture was poured onto water while hot. The substance was extracted with ethyl acetate and washed with water. The organic phase was separated off, dried and evaporated down i.vac. The residue was stirred with DIPE and ethyl acetate, suction filtered and dried.
Name
4-chloro-5-methoxy-2-methyl-1H-benzo[d]imidazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One

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